N-butan-2-yl-2-chlorobenzenesulfonamide
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Overview
Description
N-butan-2-yl-2-chlorobenzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with a butan-2-yl substituent and a chlorine atom at specific positions on the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butan-2-yl-2-chlorobenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with butan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-butan-2-yl-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent and catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction Reactions: Products include sulfonic acids, sulfinic acids, and other reduced forms of the compound.
Scientific Research Applications
Chemistry: N-butan-2-yl-2-chlorobenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of disease-related processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
- N-butylbenzenesulfonamide
- N-methylbenzenesulfonamide
- N-ethylbenzenesulfonamide
Comparison: N-butan-2-yl-2-chlorobenzenesulfonamide is unique due to the presence of both a butan-2-yl group and a chlorine atom on the benzene ring. This combination of substituents imparts distinct chemical and biological properties to the compound, differentiating it from other benzenesulfonamides. For example, the chlorine atom enhances the compound’s reactivity in substitution reactions, while the butan-2-yl group influences its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-butan-2-yl-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQQYRZAFEKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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